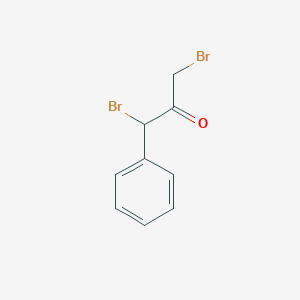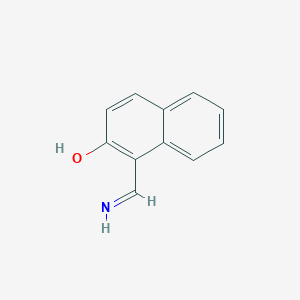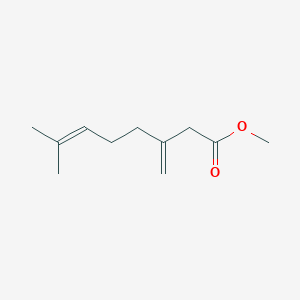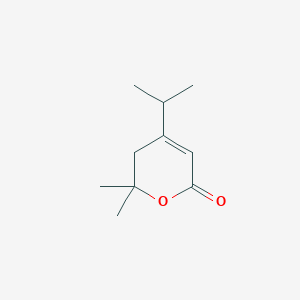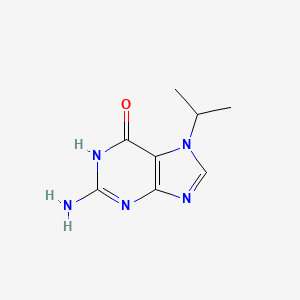
7-Isopropylguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropylguanine is a derivative of guanine, a purine nucleobase found in DNA and RNA. The compound has the molecular formula C8H11N5O and contains 25 atoms: 11 hydrogen atoms, 8 carbon atoms, 5 nitrogen atoms, and 1 oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylguanine typically involves the alkylation of guanine. This process can be carried out using isopropylating agents such as isopropyl bromide or isopropyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Isopropylguanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted guanine derivatives.
Aplicaciones Científicas De Investigación
7-Isopropylguanine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in genetic research and as a probe for nucleic acid interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-Isopropylguanine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting normal base pairing and potentially inhibiting replication and transcription processes. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Guanine: The parent compound, differing by the absence of the isopropyl group.
7-Methylguanine: Another alkylated derivative of guanine.
7-Ethylguanine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness: 7-Isopropylguanine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with nucleic acids and potentially improve its therapeutic properties compared to other alkylated guanine derivatives.
Propiedades
Número CAS |
55146-06-0 |
|---|---|
Fórmula molecular |
C8H11N5O |
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
2-amino-7-propan-2-yl-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-4(2)13-3-10-6-5(13)7(14)12-8(9)11-6/h3-4H,1-2H3,(H3,9,11,12,14) |
Clave InChI |
KXZFTQWMIRVQPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC2=C1C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


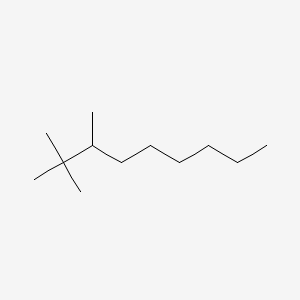
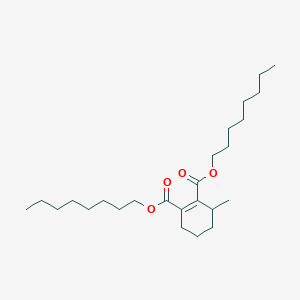
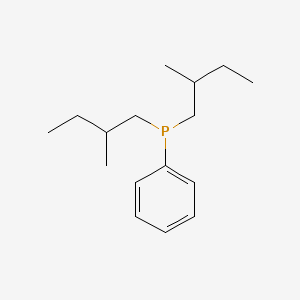
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
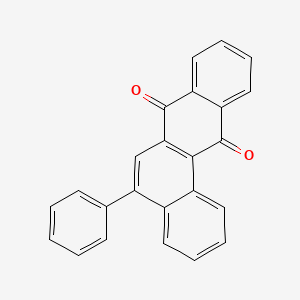
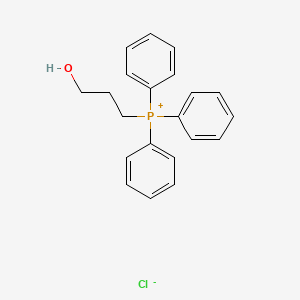
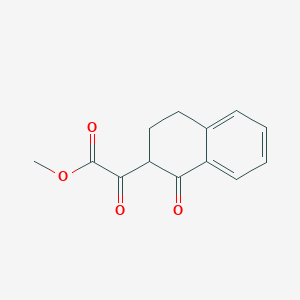
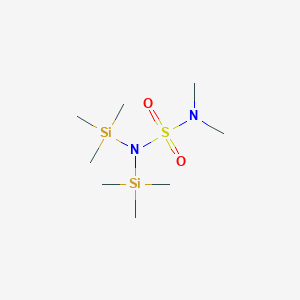
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
